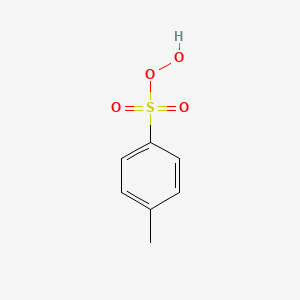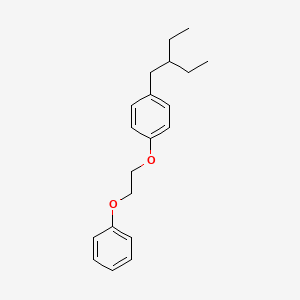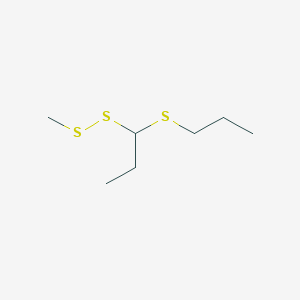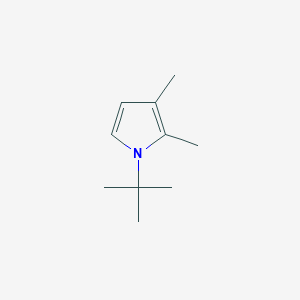
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- is a heterocyclic organic compound with the molecular formula C11H17N It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom
準備方法
The synthesis of 1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylpyrrole with tert-butyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole compounds.
Substitution: Electrophilic substitution reactions are common for this compound, where reagents like bromine or chlorine can be used to introduce halogen atoms into the pyrrole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid derivatives, while substitution reactions can produce halogenated pyrrole compounds.
科学的研究の応用
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 2,3-dimethyl-: This compound lacks the tert-butyl group, resulting in different chemical and biological properties.
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,5-dimethyl-: The position of the methyl groups differs, leading to variations in reactivity and applications.
1H-Pyrrole, 1-(1,1-dimethylethyl)-3,4-dimethyl-: Similar to the previous compound, the position of the methyl groups affects its properties and uses.
特性
CAS番号 |
138336-80-8 |
|---|---|
分子式 |
C10H17N |
分子量 |
151.25 g/mol |
IUPAC名 |
1-tert-butyl-2,3-dimethylpyrrole |
InChI |
InChI=1S/C10H17N/c1-8-6-7-11(9(8)2)10(3,4)5/h6-7H,1-5H3 |
InChIキー |
WFNUIRLPCOXRHV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C=C1)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate](/img/structure/B14286916.png)

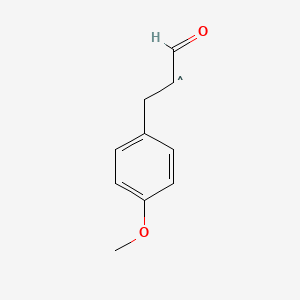

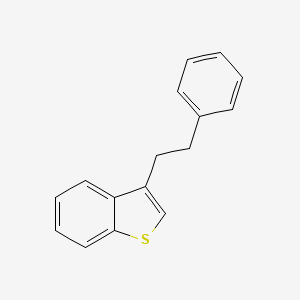
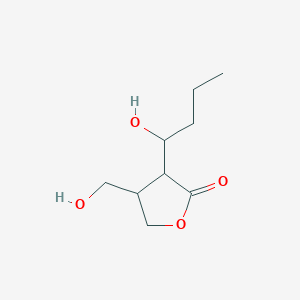
![Benzene, [(chlorofluoromethyl)thio]-](/img/structure/B14286953.png)

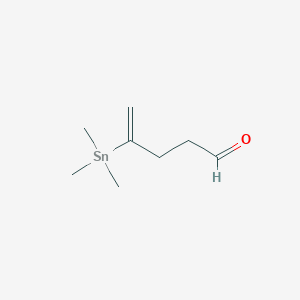
![6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14286973.png)
